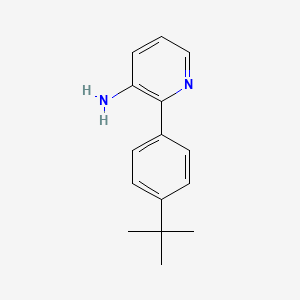

2-(4-(tert-Butyl)phenyl)pyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-tert-butylphenyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-15(2,3)12-8-6-11(7-9-12)14-13(16)5-4-10-17-14/h4-10H,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUCWHHZIWITCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for 2 4 Tert Butyl Phenyl Pyridin 3 Amine

Retrosynthetic Analysis of the 2-(4-(tert-Butyl)phenyl)pyridin-3-amine Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. This process helps to identify key bond disconnections and plan a logical forward synthesis. For this compound, two primary disconnections are apparent: the carbon-carbon (C-C) bond linking the phenyl and pyridine (B92270) rings, and the carbon-nitrogen (C-N) bond of the amine group on the pyridine ring.

This leads to two potential synthetic strategies:

Strategy A: Form the C-C bond first, followed by the introduction of the amine group. This would involve coupling a substituted pyridine with a (4-(tert-butyl)phenyl) derivative, and then aminating the resulting 2-(4-(tert-butyl)phenyl)pyridine.

Strategy B: Introduce the amine group onto a pyridine ring first, followed by the formation of the C-C bond. This would involve the synthesis of a 3-aminopyridine (B143674) derivative which is then coupled with a (4-(tert-butyl)phenyl) species.

The choice between these strategies would depend on the compatibility of the functional groups with the reaction conditions of the subsequent steps and the availability of starting materials.

Classical and Modern Synthetic Routes to Phenyl-Substituted Pyridines

The formation of the biaryl linkage between a phenyl and a pyridine ring is a cornerstone of modern organic synthesis, with several powerful palladium-catalyzed cross-coupling reactions being the methods of choice.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds. nih.gov It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.gov For the synthesis of the 2-(4-(tert-butyl)phenyl)pyridine core, this would involve the coupling of a 2-halopyridine with (4-(tert-butyl)phenyl)boronic acid or vice versa.

The reaction is tolerant of a wide variety of functional groups and often proceeds with high yields and selectivity. nih.gov The general applicability of the Suzuki-Miyaura reaction makes it a highly attractive method for the synthesis of arylpyridines. nih.govbeilstein-journals.org Recent advancements have focused on the development of highly active catalyst systems that can couple even challenging substrates, such as 2-substituted pyridyl nucleophiles, with aryl halides. nih.gov

Table 1: Example Conditions for Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles

| Component | Example Reagents/Conditions |

| Pyridine Substrate | 2-Bromopyridine, 2-Iodopyridine, Lithium triisopropyl 2-pyridylboronate |

| Aryl Partner | (4-(tert-butyl)phenyl)boronic acid |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂ |

| Ligand | Triphenylphosphine (PPh₃), 2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl (RuPhos) |

| Base | K₃PO₄, Na₂CO₃, KF |

| Solvent | Dioxane/Water, Toluene (B28343)/Ethanol (B145695)/Water |

| Temperature | 65-120 °C |

This table presents a generalized summary of conditions reported for Suzuki-Miyaura reactions involving pyridyl substrates. nih.govnih.govclaremont.educlaremont.edu

The Negishi and Stille couplings are also powerful palladium-catalyzed reactions for C-C bond formation.

The Negishi coupling utilizes organozinc reagents, which are more reactive than their organoboron counterparts, often allowing for milder reaction conditions. nrochemistry.comwikipedia.org This reaction is known for its high functional group tolerance and stereoselectivity. nrochemistry.comorganic-chemistry.org The synthesis of 2-arylpyridines can be efficiently achieved using this method, for instance, by coupling a 2-halopyridine with an arylzinc halide. orgsyn.org

The Stille coupling employs organotin (stannane) reagents. A key advantage of this method is that the organostannanes are often stable and can be purified by chromatography. organic-chemistry.org However, a significant drawback is the toxicity of the tin compounds and the difficulty in removing tin byproducts from the reaction mixture. organic-chemistry.org

Table 2: Comparison of Cross-Coupling Reactions for Phenyl-Pyridine Synthesis

| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Boronic acids/esters | Low toxicity, commercial availability of reagents, stable reagents | Can require strong bases |

| Negishi | Organozincs | High reactivity, mild conditions, high functional group tolerance | Moisture and air sensitive reagents |

| Stille | Organostannanes | Stable and purifiable reagents | Toxic reagents, difficult byproduct removal |

Direct arylation represents a more atom-economical approach to C-C bond formation as it avoids the pre-functionalization required for the organometallic reagents in traditional cross-coupling reactions. berkeley.edu This method involves the direct coupling of a C-H bond of one aromatic ring with a C-X (where X is a halide or triflate) bond of another. berkeley.edu Palladium pincer complexes have shown to be effective catalysts for such transformations. mdpi.com For the synthesis of 2-(4-(tert-butyl)phenyl)pyridine, this could potentially involve the direct arylation of pyridine with 1-bromo-4-(tert-butyl)benzene. However, controlling the regioselectivity of C-H activation can be a challenge. researchgate.netnih.govresearchgate.net

Introduction of the Pyridin-3-amine Moiety

The introduction of an amine group onto an aromatic ring is a fundamental transformation in organic synthesis, with applications in the preparation of pharmaceuticals and other biologically active molecules. nsf.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a powerful tool for the formation of carbon-nitrogen bonds, largely replacing harsher traditional methods. wikipedia.org

To synthesize this compound, one could envision a Buchwald-Hartwig amination of a 3-halo-2-(4-(tert-butyl)phenyl)pyridine with a suitable ammonia (B1221849) equivalent or a protected amine. The reaction is known for its broad substrate scope, allowing for the coupling of a wide range of amines with various aryl and heteroaryl halides. acsgcipr.org The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction and is often tailored to the specific substrates. researchgate.netyufengchemicals.com For instance, the use of bidentate phosphine (B1218219) ligands like BINAP and DPPF was a significant development that allowed for the efficient coupling of primary amines. wikipedia.org

Table 3: Components of the Buchwald-Hartwig Amination

| Component | Role in Reaction | Example Reagents |

| Aryl/Heteroaryl Halide | Electrophilic partner | 3-Bromo-2-(4-(tert-butyl)phenyl)pyridine |

| Amine | Nucleophilic partner | Ammonia, Benzophenone imine, Primary or secondary amines |

| Palladium Catalyst | Facilitates the C-N bond formation | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes and activates the catalyst | Xantphos, BINAP, DPPF, Sterically hindered phosphines |

| Base | Activates the amine and facilitates catalyst regeneration | NaOtBu, K₂CO₃, Cs₂CO₃ |

| Solvent | Provides the reaction medium | Toluene, Dioxane |

This table outlines the general components and their roles in the Buchwald-Hartwig amination reaction. wikipedia.orgacsgcipr.orgnih.gov

Reduction of Nitropyridine Precursors

A prevalent method for introducing the 3-amino group involves the reduction of the corresponding 2-(4-(tert-butyl)phenyl)-3-nitropyridine intermediate. The success of this transformation hinges on the appropriate selection of reducing agents and reaction conditions to ensure high product yield and minimize side reactions.

Catalytic hydrogenation is a widely used technique, often employing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. orgsyn.org This method is favored for its efficiency and the generation of benign byproducts. Another common approach involves the use of metal reagents like stannous chloride (SnCl₂) in the presence of hydrochloric acid, which has proven effective in converting 2-anilino-3-nitropyridine derivatives to their corresponding 2-anilino-pyridin-3-amine intermediates in high yields. guidechem.com

Table 1: Comparison of Reducing Agents for 3-Nitropyridine Reduction

| Reducing Agent | Catalyst/Solvent | Key Advantages | Typical Yields |

| Catalytic Hydrogenation (H₂) | Palladium on Carbon (Pd/C) | Clean reaction with water as a byproduct. | Often high to quantitative. orgsyn.org |

| Stannous Chloride (SnCl₂) | Hydrochloric Acid (HCl) / Methanol | Effective for a range of substituted nitropyridines. | 85-94% guidechem.com |

| Iron (Fe) | Acetic Acid | Cost-effective and readily available. | Generally good to high. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic media | Mild conditions, suitable for sensitive functional groups. | Variable, depends on substrate. |

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) offers an alternative route to this compound. This approach involves the displacement of a suitable leaving group, such as a halogen, from the 3-position of the pyridine ring by an amine nucleophile. The electron-deficient nature of the pyridine ring, particularly when activated by electron-withdrawing groups, facilitates this reaction. thieme-connect.denih.gov

The efficiency of SNAr reactions on pyridine rings is influenced by the nature of the leaving group and the reaction conditions. While traditional SNAr reactions often require harsh conditions, recent advancements have focused on catalytic methods to enable these transformations under milder conditions. thieme-connect.de For instance, the displacement of a nitro group in 3-nitropyridines by sulfur nucleophiles has been shown to occur selectively. nih.gov The reactivity of pyridinium (B92312) ions in SNAr reactions has also been a subject of study, highlighting the influence of substituents on the reaction mechanism. nih.govrsc.org

Synthesis of Key Intermediates

Preparation of Halogenated Pyridine Derivatives

Halogenated pyridines, such as 2-chloro-3-nitropyridine, are vital precursors. The synthesis of these intermediates can be achieved through various methods. For example, 2-chloro-3-nitropyridine can be prepared by the nitration of 2-chloropyridine. guidechem.com It is important to control the regioselectivity of the nitration to favor the formation of the desired 3-nitro isomer. 2-Amino-5-bromopyridine is another key intermediate that can be nitrated to produce 2-amino-5-bromo-3-nitropyridine. orgsyn.org

Synthesis of Organoboron Reagents (e.g., (4-(tert-Butyl)phenyl)boronic Acid)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming the C-C bond between the pyridine and the phenyl rings, and it requires an organoboron reagent like (4-(tert-butyl)phenyl)boronic acid. nih.govclaremont.eduresearchgate.netnih.gov This boronic acid can be synthesized from 4-tert-butylbromobenzene. chemicalbook.comchemicalbook.com The process typically involves the formation of a Grignard reagent, which is then reacted with a borate (B1201080) ester, followed by hydrolysis to yield the boronic acid. ambeed.com

Green Chemistry Approaches and Sustainable Synthesis Methodologies

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable synthetic methods in organic chemistry. rasayanjournal.co.in These principles are being applied to the synthesis of pyridine derivatives to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netnih.gov

Key green chemistry strategies applicable to the synthesis of this compound include:

Catalysis: Utilizing catalytic rather than stoichiometric reagents to reduce waste. This is evident in the preference for catalytic hydrogenation over metal-acid reductions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives.

Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. One-pot multicomponent reactions are also a hallmark of green synthesis, as they can significantly reduce the number of steps and purification procedures required. researchgate.netnih.gov

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Utilizing one-pot synthesis to minimize waste from intermediate workup and purification. researchgate.net |

| Catalysis | Employing palladium catalysts for Suzuki-Miyaura cross-coupling and heterogeneous catalysts for hydrogenation. nih.gov |

| Less Hazardous Chemical Syntheses | Preferring catalytic hydrogenation over the use of stoichiometric and potentially toxic metal reagents. |

| Design for Energy Efficiency | Exploring microwave-assisted reactions to shorten reaction times and reduce energy input. nih.gov |

| Safer Solvents and Auxiliaries | Investigating the use of more benign solvents or solvent-free conditions. nih.gov |

Solvent-Free and Mechanochemical Syntheses

Solvent-free and mechanochemical synthetic methods represent a significant advancement in green chemistry, aiming to reduce or eliminate the use of volatile organic solvents, thereby minimizing environmental impact and improving safety.

Solvent-Free Synthesis:

Solvent-free, or neat, reactions are typically conducted by mixing the reactants without a solvent, often at elevated temperatures. For the synthesis of aminopyridines, multi-component reactions are a common solvent-free approach. For instance, a one-pot condensation of an appropriate aldehyde, a ketone, malononitrile, and ammonium (B1175870) acetate (B1210297) under microwave irradiation is a known method for producing various 2-amino-3-cyanopyridine derivatives. semanticscholar.org This method offers advantages such as short reaction times, high yields, and environmental friendliness. While no specific example for this compound is documented, a similar strategy could theoretically be employed using appropriately substituted precursors.

Another catalyst-free approach involves the reaction of a cyclic dihydrothiazolopyridinium salt with an amine, either neat or in a high-boiling polar aprotic solvent like DMSO, to yield 2-aminopyridines. nih.gov

Mechanochemical Synthesis:

Mechanochemistry utilizes mechanical force, such as grinding or milling, to induce chemical reactions. This technique can lead to the formation of novel products, enhance reaction rates, and often proceeds in the absence of a solvent. While the direct mechanochemical synthesis of this compound has not been reported, the principles of mechanochemistry have been successfully applied to the synthesis of various substituted pyridines and other nitrogen-containing heterocycles. For example, mechanochemically activated magnesium has been used for the direct C-4-H alkylation of pyridines. organic-chemistry.org Additionally, multicomponent reactions, such as the Hantzsch dihydropyridine synthesis, have been adapted to mechanochemical conditions. nih.gov These examples suggest the potential for developing a mechanochemical route to the target compound.

Catalysis in Sustainable Synthesis (e.g., Metal-free or Heterogeneous Catalysis)

Catalysis is pivotal in developing sustainable synthetic methods by enabling reactions to proceed under milder conditions with higher efficiency and selectivity.

Metal-Free Catalysis:

The development of metal-free catalytic systems is a significant goal in sustainable chemistry to avoid the environmental and economic issues associated with residual metal contamination. Iodine-initiated reactions, for example, have been used for the metal-free synthesis of 2,4,6-trisubstituted pyridines from methyl aryl ketones and amines under neat heating conditions. rsc.org Furthermore, transition metal-free methods for the regioselective phosphonation of pyridines have been developed. acs.org Although not directly applicable to the synthesis of the target amine, these examples highlight the trend towards metal-free approaches in pyridine chemistry.

Heterogeneous Catalysis:

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of easy separation, recovery, and reusability. In pyridine synthesis, heterogeneous catalysts like finely divided nickel are used in hydrogenation processes. wikipedia.org Palladium supported on carbon in conjunction with a solid acid catalyst has been used in a one-pot synthesis of substituted pyridines via a domino cyclization-oxidative aromatization approach under microwave irradiation. organic-chemistry.org While specific applications to this compound are not documented, these systems provide a framework for developing a sustainable, heterogeneously catalyzed synthesis.

Scalability Considerations for Laboratory and Pilot Production

For the potential synthesis of this compound, a scalable route would likely favor a one-pot reaction to minimize intermediate isolation steps, thereby reducing waste and improving time- and cost-effectiveness. The use of readily available and inexpensive starting materials is also crucial.

The use of robust and recyclable heterogeneous catalysts would also be beneficial for pilot production, as it would streamline the purification process and reduce catalyst waste. However, catalyst deactivation and leaching would need to be carefully evaluated.

Ultimately, the development of a scalable synthesis for this compound would require dedicated process research and optimization, focusing on robust and cost-effective methodologies. While the current literature does not provide a direct blueprint, the general principles of sustainable and scalable synthesis in pyridine chemistry offer a clear direction for future research.

Mechanistic Studies and Reactivity Profiling of 2 4 Tert Butyl Phenyl Pyridin 3 Amine

Detailed Investigation of Synthetic Reaction Mechanisms

The synthesis of 2-(4-(tert-butyl)phenyl)pyridin-3-amine typically involves the formation of a carbon-carbon bond between a pyridine (B92270) and a phenyl ring, a transformation commonly achieved through palladium-catalyzed cross-coupling reactions. The introduction or presence of the amino group is addressed via amination reactions, which also frequently rely on transition metal catalysis.

The construction of the biaryl scaffold of this compound is often accomplished using Suzuki-Miyaura coupling, while the C-N bond formation can be achieved via Buchwald-Hartwig amination. rsc.orgnih.gov Both reactions proceed through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. youtube.comwikipedia.org

Suzuki-Miyaura Coupling Catalytic Cycle: The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide. To synthesize the target molecule's backbone, this could involve coupling a pyridine-containing boronic acid with a tert-butylphenyl halide, or vice-versa.

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (e.g., 2-chloro-pyridin-3-amine or 1-bromo-4-(tert-butyl)benzene) to a coordinatively unsaturated Pd(0) complex, forming an Ar-Pd(II)-X intermediate. youtube.com

Transmetalation : A base activates the organoboron compound (e.g., (4-(tert-butyl)phenyl)boronic acid), which then undergoes transmetalation with the Pd(II) complex. This step transfers the aryl group from boron to palladium, creating a diaryl-Pd(II) complex and displacing the halide.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

Buchwald-Hartwig Amination Catalytic Cycle: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. If the biaryl halide is already formed, this reaction can be used to introduce the amino group.

Oxidative Addition : Similar to the Suzuki coupling, an active Pd(0) catalyst reacts with the aryl halide (e.g., 3-bromo-2-(4-(tert-butyl)phenyl)pyridine) to form a Pd(II) intermediate. wikipedia.org

Amine Coordination and Deprotonation : The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

Reductive Elimination : The final step is the reductive elimination of the aryl amine product from the palladium-amido complex, which regenerates the Pd(0) catalyst. wikipedia.orgmdpi.com

| Step | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Key Transformation |

| 1 | Oxidative Addition of Ar-X to Pd(0) | Oxidative Addition of Ar-X to Pd(0) | Pd(0) → Pd(II) |

| 2 | Transmetalation with Ar'-B(OR)2 | Amine Coordination & Deprotonation | Ligand Exchange on Pd(II) |

| 3 | Reductive Elimination of Ar-Ar' | Reductive Elimination of Ar-NR2 | Pd(II) → Pd(0), C-C or C-N bond formation |

The efficiency and outcome of these catalytic cycles are governed by the stability and reactivity of various intermediates and the energy barriers of the transition states.

In palladium-catalyzed cross-coupling reactions, the active catalyst is typically a Pd(0) species coordinated to phosphine (B1218219) ligands. acs.org The oxidative addition step is often rate-limiting and involves a three-centered transition state. The resulting square-planar arylpalladium(II) halide complex is a key intermediate. acs.org

Reactivity of the Pyridin-3-amine Functional Group

The reactivity of this compound is characterized by the presence of two key functional areas: the pyridin-3-amine system and the tert-butylphenyl ring. The amino group and the pyridine nitrogen atom are the primary sites for acid-base and nucleophilic reactions, while the aromatic rings are susceptible to electrophilic substitution.

The compound possesses two basic nitrogen atoms: the sp²-hybridized nitrogen in the pyridine ring and the exocyclic amino group nitrogen. The lone pair of electrons on the pyridine nitrogen is located in an sp² orbital and is not part of the aromatic π-system, making it available for protonation. libretexts.org The basicity of the exocyclic amino group is influenced by the delocalization of its lone pair into the pyridine ring.

In the case of 3-aminopyridine (B143674), protonation occurs preferentially on the ring nitrogen. The pKa of the conjugate acid of 3-aminopyridine is approximately 6.0. quora.com The amino group at the 3-position does not significantly increase the electron density on the ring nitrogen through resonance, unlike the case for 2- and 4-aminopyridine. stackexchange.comquora.com Therefore, the basicity is only moderately higher than that of pyridine itself (pKa ≈ 5.2). The presence of the bulky, electron-donating 2-(4-(tert-butyl)phenyl) group is expected to slightly increase the basicity of the ring nitrogen due to inductive effects and potential steric hindrance to solvation of the conjugate acid.

The exocyclic amino group, while less basic, is a potent nucleophile and is the primary site of attack for reactions such as acylation and alkylation.

| Compound | pKa of Conjugate Acid | More Basic Nitrogen | Reference |

| Pyridine | 5.25 | Ring Nitrogen | quora.com |

| Aniline | 4.6 | Amino Nitrogen | quora.com |

| 2-Aminopyridine | 6.86 | Ring Nitrogen | quora.com |

| 3-Aminopyridine | 6.0 | Ring Nitrogen | quora.com |

| 4-Aminopyridine | 9.17 | Ring Nitrogen | quora.com |

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic attack. youtube.com However, the presence of the powerful activating amino group at the C-3 position significantly enhances the ring's reactivity. ucalgary.ca

The -NH₂ group is a strong ortho, para-director. In the context of the 3-amino substituent, it directs incoming electrophiles to the C-4 and C-6 positions.

Position 4: Ortho to the amino group and meta to the ring nitrogen. This position is strongly activated.

Position 6: Para to the amino group and ortho to the ring nitrogen. This position is also activated, though the proximity to the ring nitrogen may have a deactivating inductive effect.

Position 5: Meta to the amino group and meta to the ring nitrogen. This position is the least activated.

The 2-aryl substituent also influences regioselectivity through steric hindrance and its electronic properties. Given these factors, electrophilic substitution is most likely to occur at the C-4 position, which is sterically accessible and electronically activated by the amino group. Vigorous reaction conditions are often required for EAS on pyridine rings, even when activated. youtube.com

The exocyclic amino group of this compound is a primary nucleophilic site and readily undergoes reactions with various electrophiles. nih.gov

Acylation : The amino group can be easily acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. researchgate.netlibretexts.org This transformation is often employed as a protecting strategy to moderate the high reactivity of the amino group during other reactions, such as electrophilic aromatic substitution, preventing polysubstitution and side reactions. ucalgary.calibretexts.org

Alkylation : Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, polyalkylation can be a competing process, leading to a mixture of products and quaternary ammonium (B1175870) salts. libretexts.orglibretexts.org

Arylation : The amino group can undergo N-arylation through cross-coupling reactions, such as the Buchwald-Hartwig amination, by reacting with an aryl halide in the presence of a palladium catalyst and a base. organic-chemistry.org This allows for the synthesis of more complex diaryl- or triarylamine structures.

These reactions are typically chemoselective for the exocyclic amino group over the less nucleophilic pyridine ring nitrogen.

| Reaction Type | Reagent Example | Functional Group Formed |

| Acylation | Acetyl Chloride (CH₃COCl) | Amide (-NHCOCH₃) |

| Alkylation | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine (-NHCH₃, -N(CH₃)₂) |

| Arylation | Bromobenzene (C₆H₅Br) + Pd catalyst | Diaryl Amine (-NHC₆H₅) |

Reactivity of the tert-Butylphenyl Moiety

The tert-butylphenyl portion of the molecule is a key determinant of its reactivity, particularly in reactions involving the aromatic system, such as electrophilic aromatic substitution (EAS). The large tert-butyl group imparts distinct characteristics that influence reaction rates and regiochemical outcomes.

The tert-butyl group exerts a significant influence on the phenyl ring through a combination of steric and electronic effects.

Electronic Effects: The tert-butyl group is an electron-donating group. This donation occurs primarily through a positive inductive effect (+I), where the sp³-hybridized carbon atoms of the tert-butyl group push electron density through the sigma bond to the sp²-hybridized carbon of the phenyl ring. stackexchange.com This electron donation increases the nucleophilicity of the phenyl ring, making it more reactive towards electrophiles compared to unsubstituted benzene (B151609). Unlike alkyl groups with α-hydrogens (e.g., methyl or ethyl), the tert-butyl group cannot participate in hyperconjugation to donate electron density into the π-system, as it lacks α-C-H bonds. quora.comstackexchange.com The primary electronic contribution is therefore inductive, which serves to activate the ring for electrophilic attack. stackexchange.com

Steric Effects: The most prominent feature of the tert-butyl group is its large size. This steric bulk significantly hinders the approach of reagents to the positions adjacent to it on the phenyl ring (the ortho positions). numberanalytics.comvarsitytutors.com This phenomenon, known as steric hindrance, can dramatically influence the regioselectivity of reactions, favoring substitution at less crowded sites. ucalgary.ca For example, in electrophilic aromatic substitution reactions, attack at the ortho positions is often disfavored, leading to a higher proportion of the para-substituted product. masterorganicchemistry.com

In electrophilic aromatic substitution, the substituents already present on a benzene ring dictate the position of subsequent substitution. The tert-butyl group and the pyridin-3-amine group on the phenyl ring of the target molecule have opposing effects.

The electron-donating tert-butyl group is an ortho, para-director. stackexchange.comucalgary.ca It activates the ortho and para positions by stabilizing the cationic intermediate (the arenium ion or sigma complex) formed during electrophilic attack at these sites. Conversely, the 2-pyridin-3-amine substituent is generally considered electron-withdrawing and deactivating towards the phenyl ring, especially under acidic conditions where the pyridine nitrogen is protonated. A protonated pyridinium (B92312) group is strongly deactivating and acts as a meta-director. stackexchange.com

Therefore, the outcome of an electrophilic substitution on the phenyl ring of this compound will depend on the reaction conditions and the interplay between these two groups. However, since the tert-butyl group is at the 4-position relative to the point of attachment of the pyridine ring, the ortho positions to the tert-butyl group are also the meta positions to the pyridine ring. This alignment means that both directing effects favor substitution at the same positions (C3' and C5' of the phenyl ring).

As shown in the tables, the nitration of toluene (B28343) yields a significant amount of the ortho product. In contrast, the nitration of tert-butylbenzene (B1681246) yields predominantly the para product, with the ortho product forming in a much smaller proportion. libretexts.org This difference is a direct consequence of the steric hindrance from the bulky tert-butyl group, which impedes attack at the adjacent ortho positions. masterorganicchemistry.comlibretexts.org

The phenyl ring of this compound is amenable to further functionalization, primarily through electrophilic aromatic substitution. Based on the combined directing effects of the existing substituents, incoming electrophiles would be directed to the positions ortho to the tert-butyl group (C3' and C5').

Potential functionalization reactions include:

Halogenation: Introduction of chloro, bromo, or iodo groups using reagents like Cl₂, Br₂, or I₂ with a Lewis acid catalyst. The reaction would be expected to yield the 3'-halo derivative.

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid. This would likely yield 2-(3'-nitro-4'-(tert-butyl)phenyl)pyridin-3-amine.

Friedel-Crafts Reactions: Acylation or alkylation could introduce new carbon substituents. However, these reactions are often sensitive to deactivating groups, and the presence of the basic aminopyridine moiety could complicate the reaction by complexing with the Lewis acid catalyst. Protection of the amino group or pyridine nitrogen might be necessary.

Beyond classical electrophilic substitution, modern cross-coupling methods (e.g., Suzuki, Heck, Sonogashira) and C-H activation/functionalization techniques offer powerful alternatives for modifying the phenyl ring with high precision, potentially overriding the innate directing effects of the substituents. acs.orgresearchgate.net

Regioselectivity and Stereoselectivity in Reactions Involving the Compound

Regioselectivity, the preference for reaction at one position over another, is a central theme in the chemistry of this compound. wikipedia.org Stereoselectivity becomes relevant in reactions that create new stereocenters.

Regioselectivity: The molecule presents several distinct reactive sites, leading to potential regiochemical complexity.

On the Phenyl Ring: As discussed, electrophilic attack is strongly directed to the positions ortho to the activating tert-butyl group and meta to the deactivating pyridine ring. The significant steric hindrance of the tert-butyl group will likely lead to a high preference for substitution at these positions over any other on the phenyl ring.

On the Pyridine Ring: The pyridine ring itself is electron-deficient and generally resistant to electrophilic substitution, which, if forced, typically occurs at the C5 position (meta to the nitrogen). stackexchange.com Conversely, the ring is activated towards nucleophilic attack, particularly at the C4 and C6 positions. The presence of the amino group at C3 and the bulky phenyl group at C2 will sterically and electronically influence these reactions. Radical reactions, such as those under Minisci conditions, could also lead to functionalization, often favoring the C4 and C6 positions. researchgate.net

On the Amino Group: The exocyclic amino group at the C3 position is a nucleophilic site and can undergo reactions typical of arylamines, such as acylation, alkylation, diazotization, or participation in coupling reactions.

Stereoselectivity: For the parent compound this compound, there are no stereocenters. Stereoselectivity would become a consideration under the following circumstances:

If a reaction introduces a new chiral center. For example, reduction of the pyridine ring or addition across a double bond introduced onto a substituent could create one or more stereocenters.

If the molecule is used as a ligand for a metal catalyst in an asymmetric synthesis. The C2-arylpyridine scaffold is a common motif in ligands for catalysis, and the specific substitution pattern could influence the stereochemical outcome of a catalyzed reaction.

Reactions involving chiral reagents or catalysts could lead to enantioselective or diastereoselective functionalization of the molecule.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework and the electronic environment of atoms within a molecule.

A complete assignment of the ¹H, ¹³C, and ¹⁵N NMR spectra is the cornerstone of structural verification for 2-(4-(tert-Butyl)phenyl)pyridin-3-amine.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and the phenyl rings. The protons on the pyridine ring would likely appear as doublets or doublets of doublets, with their chemical shifts influenced by the positions of the amino and phenyl substituents. The protons on the 4-(tert-butyl)phenyl group would typically exhibit a characteristic AA'BB' system, appearing as two doublets. The nine equivalent protons of the tert-butyl group would give rise to a sharp singlet, usually in the upfield region (around 1.3 ppm). The protons of the amine group would appear as a broad singlet, the chemical shift of which can be solvent and concentration-dependent.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The spectrum would show distinct signals for the nine unique carbon environments. The quaternary carbon of the tert-butyl group and the carbon to which it is attached on the phenyl ring would have characteristic chemical shifts. The aromatic carbons of both rings would appear in the downfield region (typically 110-160 ppm). DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate between CH, CH₂, and CH₃ groups.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, would offer direct information about the electronic environment of the two nitrogen atoms in the pyridine ring and the amino group. The chemical shifts would be indicative of their hybridization and involvement in resonance.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine-H | 7.0 - 8.5 | m |

| Phenyl-H | 7.2 - 7.8 | m |

| NH₂ | 3.5 - 5.5 | br s |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine-C | 120 - 155 |

| Phenyl-C | 125 - 150 |

| C(CH₃)₃ | 34 - 36 |

Two-dimensional NMR techniques are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be instrumental in assigning the protons on the pyridine and phenyl rings by showing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule, for instance, by showing correlations between the pyridine protons and the carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This can be used to determine the preferred conformation of the molecule, for example, the relative orientation of the phenyl and pyridine rings.

Variable temperature (VT) NMR studies can provide insights into dynamic processes such as conformational changes or tautomerism. For this compound, VT-NMR could be used to study the rotation around the C-C bond connecting the phenyl and pyridine rings. At lower temperatures, this rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. Additionally, while less likely for this specific structure, VT-NMR can be a powerful tool to investigate potential tautomeric equilibria, such as amino-imino tautomerism, by observing changes in the spectra as a function of temperature.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with high confidence, as the exact mass is unique to a specific combination of atoms. For this compound (C₁₅H₁₈N₂), the calculated exact mass would be compared to the experimentally determined value to confirm its molecular formula.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragment ions provides valuable structural information. For this compound, common fragmentation pathways would be expected:

Loss of a methyl group: A common fragmentation for molecules containing a tert-butyl group is the loss of a methyl radical (•CH₃), leading to a stable tertiary carbocation. This would result in a peak at [M-15]⁺.

Cleavage of the C-C bond between the rings: The bond connecting the phenyl and pyridine rings could cleave, leading to fragments corresponding to each ring system.

Fragmentation of the pyridine ring: The pyridine ring itself can undergo characteristic ring-opening and fragmentation pathways.

The fragmentation pattern serves as a fingerprint for the molecule and helps to confirm the proposed structure. The relative abundance of the different fragment ions can provide further clues about the stability of the resulting ions and the underlying fragmentation mechanisms.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for assessing the purity of this compound and analyzing it within complex mixtures. The methodology leverages the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.

In a typical GC-MS analysis, the sample is vaporized and introduced into a capillary column. The separation of components is achieved based on their differential partitioning between a stationary phase coated on the column wall and a mobile gaseous phase. For an amine compound like this, specialized columns, such as those with a basic deactivation, are often employed to prevent peak tailing and ensure symmetrical peak shapes, which is crucial for accurate quantification. labrulez.com The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a given set of conditions.

Following separation in the GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy process fragments the molecule into a series of characteristic ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint.

For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern would likely feature characteristic losses. A prominent fragmentation pathway would be the loss of a methyl group (CH₃•) from the tert-butyl moiety, resulting in a stable tertiary carbocation fragment [M-15]⁺, which is often the base peak for tert-butyl substituted aromatics. Another significant fragmentation could involve the cleavage of the bond between the phenyl and pyridine rings.

The purity of a sample is determined by integrating the area of the primary peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. The presence of impurities would be indicated by additional peaks at different retention times, which can then be identified by their respective mass spectra. This dual-verification system makes GC-MS a powerful tool for both qualitative and quantitative analysis in synthetic chemistry and quality control. researchgate.netresearchgate.net

Table 1: Predicted Key Mass Fragments for this compound in GC-MS

| Fragment Description | Predicted m/z | Significance |

| Molecular Ion [M]⁺ | 226 | Confirms molecular weight. |

| Loss of Methyl [M-CH₃]⁺ | 211 | Characteristic of tert-butyl group; often the base peak. |

| 4-(tert-Butyl)phenyl Cation | 133 | Indicates the presence of the substituted phenyl moiety. |

| 3-Aminopyridyl Cation | 93 | Indicates the presence of the aminopyridine moiety. |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and conformational structure of a molecule by probing its vibrational modes.

IR and Raman spectra offer complementary information for identifying the structural features of this compound. The primary amine (-NH₂) group is a key functional group that gives rise to distinct vibrational bands. In the IR spectrum, two bands are typically observed in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. The N-H bending (scissoring) vibration usually appears in the 1590-1650 cm⁻¹ range.

The aromatic rings (phenyl and pyridine) exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the rings produce a series of sharp bands in the 1400-1600 cm⁻¹ region. The specific pattern of these bands can sometimes provide information about the substitution pattern of the rings. The tert-butyl group is identified by its aliphatic C-H stretching modes just below 3000 cm⁻¹ and characteristic C-H bending vibrations around 1365 cm⁻¹ (for the symmetric deformation, often a sharp doublet) and 1460 cm⁻¹. The C-N stretching vibration of the aromatic amine is typically found in the 1250-1360 cm⁻¹ region. nih.govnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR, Raman |

| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1590 - 1650 | IR |

| Aromatic Rings | C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic Rings | C=C / C=N Stretch | 1400 - 1600 | IR, Raman |

| tert-Butyl (-C(CH₃)₃) | C-H Stretch (aliphatic) | 2850 - 2970 | IR, Raman |

| tert-Butyl (-C(CH₃)₃) | C-H Bend (symmetric) | ~1365 | IR |

| Aromatic Amine | C-N Stretch | 1250 - 1360 | IR |

The molecule this compound possesses conformational flexibility, primarily related to the rotation around the single bond connecting the phenyl and pyridine rings. This rotation changes the dihedral angle between the two rings, leading to different conformers. While these conformers may be energetically similar, their distinct geometries can result in subtle but measurable differences in their vibrational spectra. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on molecular geometry, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

A single-crystal X-ray diffraction study of this compound would reveal the exact spatial arrangement of its constituent atoms. It is expected that both the pyridine and phenyl rings would be largely planar. A key parameter is the dihedral angle between the planes of these two rings, which is influenced by the steric hindrance between the ortho-hydrogen on the phenyl ring and the amine group on the pyridine ring. In similar biaryl systems, this angle is typically non-zero, indicating a twisted conformation in the solid state. nih.gov

Bond lengths and angles would be expected to fall within normal ranges for sp² and sp³ hybridized carbons and nitrogens. For instance, the C-C bond lengths within the aromatic rings would be intermediate between single and double bonds (~1.39 Å), while the C-N bonds in the pyridine ring would also reflect aromatic character. The C-C single bond connecting the two rings would be around 1.49 Å. The geometry around the amine nitrogen would be trigonal pyramidal. researchgate.net

Table 3: Expected Molecular Geometry Parameters from X-ray Crystallography

| Parameter | Description | Expected Value |

| C-C (aromatic) | Bond length within phenyl/pyridine rings | ~1.38 - 1.40 Å |

| C-N (pyridine) | Bond length within pyridine ring | ~1.34 - 1.38 Å |

| C-C (inter-ring) | Bond length connecting the two rings | ~1.49 Å |

| C-N (amine) | Bond length of the C-NH₂ bond | ~1.39 Å |

| Phenyl-Pyridine Dihedral Angle | Twist angle between the two rings | 30 - 60° |

The supramolecular architecture of the crystal is dictated by non-covalent intermolecular interactions. For this compound, the primary amine group is a potent hydrogen bond donor, while the pyridine ring nitrogen is a hydrogen bond acceptor. Therefore, strong intermolecular hydrogen bonds of the N-H···N type are highly probable, linking molecules into chains, dimers, or more complex networks. researchgate.net These interactions are fundamental to the stability of the crystal lattice.

In addition to hydrogen bonding, the planar aromatic rings facilitate π-π stacking interactions. These interactions, where the electron-rich π-systems of adjacent rings overlap, contribute significantly to the crystal packing. The arrangement could be either face-to-face or offset (displaced). The bulky tert-butyl group, while sterically hindering, can also participate in weaker C-H···π interactions and van der Waals forces, further stabilizing the three-dimensional structure. nih.govresearchgate.net Analysis of the crystal packing reveals how these individual molecular units assemble to form the macroscopic crystal.

Table 4: Potential Intermolecular Interactions in the Crystal Lattice

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bonding | Amine (N-H) | Pyridine (N) | Primary driver of crystal packing, forming chains or dimers. |

| π-π Stacking | Phenyl / Pyridine Ring (π-system) | Phenyl / Pyridine Ring (π-system) | Stabilizes the packing of aromatic moieties. |

| C-H···π Interactions | tert-Butyl / Aromatic (C-H) | Phenyl / Pyridine Ring (π-system) | Weaker interactions that contribute to overall lattice energy. |

| Van der Waals Forces | All atoms | All atoms | General attractive forces between molecules. |

Polymorphism Studies (If Applicable)

A thorough review of scientific literature indicates that specific studies on the polymorphism of this compound have not been reported. Polymorphism is the ability of a solid material to exist in multiple forms or crystal structures. While compounds containing substituted phenyl and pyridine rings can exhibit polymorphism, dedicated research to identify, isolate, and characterize different crystalline forms of this specific compound is not publicly available at this time. Such studies, were they to be conducted, would typically involve techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction to investigate the compound's solid-state behavior under various crystallization conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The structure of this compound contains several chromophores—the phenyl ring, the pyridine ring, and the amine group—which are expected to give rise to characteristic absorption bands in the UV-Vis spectrum.

The primary electronic transitions anticipated for this molecule are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding).

π → π Transitions:* These high-energy transitions are associated with the extended π-conjugated system formed by the interconnected phenyl and pyridine rings. Aromatic systems typically display strong absorption bands due to these transitions. The substitution on the rings, including the tert-butyl group and the amino group, is expected to modulate the energy of these transitions, likely causing a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene (B151609) or pyridine.

n → π Transitions:* These transitions originate from the non-bonding lone pair of electrons on the nitrogen atom of the amino group and the nitrogen atom within the pyridine ring. The lone pair on the amino group's nitrogen can interact with the π-electron system of the pyridine ring, which typically shifts the absorption to longer wavelengths. libretexts.org These n → π* transitions are generally of lower intensity compared to π → π* transitions.

While specific experimental data such as absorption maxima (λmax) and molar absorptivity (ε) for this compound are not available in the reviewed literature, the expected UV-Vis spectrum would be a composite of the absorptions arising from these electronic transitions. The solvent used for analysis would also influence the spectrum, particularly the n → π* transitions, due to solvent-solute interactions. A comprehensive analysis would require experimental measurement to determine the precise location and intensity of the absorption bands.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, balancing accuracy and computational cost, making it ideal for studying medium-sized organic molecules.

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For 2-(4-(tert-Butyl)phenyl)pyridin-3-amine , this would involve calculating bond lengths, bond angles, and dihedral angles.

Interactive Data Table: Hypothetical Optimized Geometry Parameters This table is for illustrative purposes and contains hypothetical data.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C(pyridine)-C(phenyl) | 1.49 Å |

| Bond Angle | N(pyridine)-C-C(phenyl) | 121.5° |

| Dihedral Angle | N(py)-C-C(ph)-C(ph) | 35.0° |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. nih.gov DFT calculations would provide the energies of these orbitals and a visualization of their spatial distribution, indicating which parts of the molecule are involved in electron donation and acceptance.

Interactive Data Table: Hypothetical Electronic Properties This table is for illustrative purposes and contains hypothetical data.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -1.25 |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For This compound , an MEP map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the amine group, highlighting these as potential sites for hydrogen bonding and electrophilic interaction. The analysis of Mulliken or Natural Bond Orbital (NBO) charges would provide a quantitative measure of the charge on each atom.

Ab Initio and Semi-Empirical Methods for Molecular Properties

While DFT is highly versatile, other computational methods could also be employed. Ab initio methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory), are based on first principles without empirical parameterization, offering a different perspective on the electronic structure.

Semi-empirical methods (like AM1, PM3, or the more recent PM7) are computationally less expensive and are based on the Hartree-Fock formalism but with several approximations and parameters derived from experimental data. wikipedia.orgmpg.de These methods are particularly useful for very large molecules or for preliminary, high-throughput screening of molecular properties, though they are generally less accurate than DFT or ab initio methods. mpg.de

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation of This compound , likely in a solvent like water or DMSO, would involve solving Newton's equations of motion for the system. This would reveal how the molecule moves, flexes, and interacts with its environment, including the rotation around the phenyl-pyridine bond and the dynamics of the tert-butyl group. Such simulations are crucial for understanding conformational flexibility and solvent effects.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are widely used to predict spectroscopic data, which can be invaluable for confirming the structure of a synthesized compound.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts with a reasonable degree of accuracy. nih.gov Comparing these predicted shifts with experimental data serves as a powerful tool for structure verification. bris.ac.uk

IR Frequencies: The vibrational frequencies corresponding to infrared (IR) absorption can also be calculated. mdpi.com These calculations yield a set of vibrational modes and their corresponding frequencies and intensities. The predicted spectrum can be compared to an experimental IR spectrum to help assign the observed absorption bands to specific molecular motions, such as N-H stretches of the amine group, C=N and C=C stretches of the pyridine ring, and C-H bends of the aromatic and tert-butyl groups. mdpi.com

Mechanistic Predictions and Reaction Pathway Mapping

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate mechanisms of chemical reactions. For the synthesis of this compound, which is likely achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination, DFT calculations can map out the entire reaction pathway, identifying transition states and intermediates.

A plausible synthetic route involves the Suzuki-Miyaura coupling of a substituted pyridine with a boronic acid. The catalytic cycle of this reaction has been extensively studied computationally. It typically proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl halide to a low-valent palladium(0) complex. DFT studies have shown that the energy barrier for this step is influenced by the nature of the halide and the phosphine (B1218219) ligands on the palladium catalyst. For instance, the reaction of 2-chloropyridin-3-amine with a Pd(0) catalyst would lead to a Pd(II) intermediate.

Transmetalation: This step involves the transfer of the aryl group from the boronic acid to the palladium center. Computational models indicate that this can occur via different pathways, often involving a base to activate the boronic acid. The structure of the transition state for transmetalation is complex and has been a subject of detailed theoretical investigation to understand the role of the base and solvent.

Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex to form the C-C bond of the product, this compound, and regenerate the Pd(0) catalyst. DFT calculations help in determining the geometry of the pre-reductive elimination complex and the energy barrier for this final step.

An alternative pathway, the Buchwald-Hartwig amination, would involve the coupling of 2-chloro-4-(tert-butyl)benzene with pyridin-3-amine. The mechanism, also elucidated by DFT, involves a similar catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond.

The table below summarizes the key steps and intermediates in a hypothetical Suzuki-Miyaura reaction pathway for the synthesis of the target compound, based on general DFT studies of similar reactions.

| Reaction Step | Reactants | Intermediate/Transition State | Product of Step |

| Oxidative Addition | 2-chloropyridin-3-amine + Pd(0)L2 | [Cl-Pd(II)L2-(pyridin-3-amine)] | Oxidative addition complex |

| Transmetalation | Oxidative addition complex + (4-(tert-butyl)phenyl)boronic acid | Four-membered ring transition state involving Pd, B, O, and the aryl group | [Pd(II)L2-(pyridin-3-amine)-(4-(tert-butyl)phenyl)] |

| Reductive Elimination | [Pd(II)L2-(pyridin-3-amine)-(4-(tert-butyl)phenyl)] | Three-coordinate transition state | This compound + Pd(0)L2 |

Note: L represents a phosphine ligand.

Quantitative Structure-Property Relationship (QSPR) Modeling (Excluding biological properties)

Molecular Descriptors: These can be categorized into several types:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum-chemical descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies, dipole moment).

Constitutional descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

Predicted Physicochemical Properties:

QSPR models can be used to estimate a range of non-biological properties. For this compound, these could include:

Boiling Point: QSPR models for the boiling points of organic compounds often use descriptors related to molecular size, shape, and intermolecular forces. For a molecule like this, descriptors such as the molecular weight, polarizability, and dipole moment would be significant.

Melting Point: Predicting melting points is generally more challenging than boiling points due to the influence of crystal packing. QSPR models for melting points often incorporate descriptors that reflect molecular symmetry and the ability to form strong intermolecular interactions in the solid state.

Solubility: Aqueous solubility can be predicted using QSPR models that consider descriptors related to polarity, hydrogen bonding capacity, and molecular size. The presence of the amine and pyridine nitrogen atoms would suggest some water solubility, which would be modulated by the bulky nonpolar tert-butylphenyl group.

The following table provides hypothetical predicted values for some physicochemical properties of this compound based on the application of general QSPR models for related classes of compounds. It is important to note that these are estimations and experimental verification is necessary.

| Property | Predicted Value | Key Influencing Structural Features |

| Boiling Point | ~350-400 °C | High molecular weight, aromatic rings, potential for hydrogen bonding. |

| Melting Point | ~100-150 °C | Rigid structure, potential for intermolecular hydrogen bonding and π-π stacking. |

| LogP (Octanol-Water Partition Coefficient) | ~3.5-4.5 | Large nonpolar tert-butylphenyl group dominating over the polar amine and pyridine groups. |

| Aqueous Solubility | Low | The hydrophobic character of the large aromatic system is expected to outweigh the hydrophilic nature of the nitrogen atoms. |

These QSPR predictions, while not definitive, provide valuable insights into the expected physical behavior of this compound and can guide its handling, purification, and formulation in various applications.

Advanced Applications in Chemical Synthesis and Materials Science

2-(4-(tert-Butyl)phenyl)pyridin-3-amine as a Ligand in Catalysis

The aminopyridine scaffold is a well-established "privileged" structure in coordination chemistry, capable of forming stable complexes with a wide array of transition metals. The presence of both a pyridine (B92270) nitrogen and an adjacent amino group allows this compound to act as a bidentate N,N-donor ligand, forming a stable five-membered chelate ring upon coordination to a metal center. This chelation effect enhances the stability of the resulting metal complex, which is a crucial attribute for effective catalysts.

The large 4-(tert-butyl)phenyl group imparts specific properties to the ligand. Its significant steric bulk can influence the coordination geometry around the metal center, control substrate access to the catalytic site, and promote specific reaction pathways. Furthermore, this nonpolar group enhances the solubility of the metal complex in organic solvents commonly used in catalysis.

The synthesis of metal complexes using this compound as a ligand would typically involve reacting it with a suitable metal precursor, such as a metal halide or acetate (B1210297) salt, in an appropriate solvent. The resulting complexes can be utilized in a variety of catalytic transformations. Terpyridine (TPY) ligands, which feature three nitrogen coordination sites, are known to stabilize various transition metal cations and are effective in promoting C-C bond formation in cross-coupling reactions. nih.gov Similarly, the bidentate nature of this compound can be expected to stabilize catalytically active metal centers.

Table 1: Potential Metal Complexes and Their Catalytic Applications

| Metal Center | Potential Catalytic Application | Rationale |

|---|---|---|

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck), C-H activation | Well-established for Pd(II) catalysis; ligand can stabilize active species. |

| Rhodium (Rh) | Hydroformylation, hydrogenation | Aminopyridine ligands are known to be effective in Rh-catalyzed reactions. |

| Iridium (Ir) | Asymmetric hydrogenation, C-H borylation | The ligand framework is suitable for creating a defined chiral pocket around the metal. |

| Copper (Cu) | Atom transfer radical polymerization (ATRP), Ullmann coupling | N-donor ligands are essential for stabilizing Cu(I) and Cu(II) oxidation states. |

Palladium-catalyzed C-H activation and cross-coupling reactions are powerful tools for constructing complex organic molecules. The efficiency and selectivity of these reactions are highly dependent on the ligand coordinated to the palladium center. nih.gov Ligands based on pyridine and bipyridine scaffolds are frequently employed in this context. nih.gov

The this compound ligand possesses features that are highly desirable for these transformations. The pyridine ring can act as a directing group, facilitating C-H activation at a specific position on a substrate. The ligand's electronic properties can be tuned to promote key steps in the catalytic cycle, such as oxidative addition and reductive elimination. For instance, in palladium-catalyzed direct arylation of heteroarenes, PEPPSI-type complexes (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) have shown high efficiency, underscoring the vital role of pyridine-containing ligands. mdpi.com While this specific aminopyridine has not been extensively documented, its structural similarity to ligands used in successful C-H activation protocols suggests its potential utility in this field. mdpi.comnih.gov

The parent molecule, this compound, is achiral. However, it serves as an excellent scaffold for the development of chiral derivatives for use in asymmetric synthesis. Chiral amines are widely applied as catalysts and resolving agents. sigmaaldrich.com Modification of the parent compound could introduce chirality in several ways:

Derivatization of the amine: The primary amine could be converted into a chiral secondary or tertiary amine.

Introduction of a chiral center on the pyridine or phenyl ring: This is a more synthetically challenging but viable approach.

Once a chiral derivative is synthesized, its corresponding metal complexes could be used as catalysts for a range of enantioselective transformations, such as asymmetric hydrogenation or C-C bond formation. mdpi.com For example, tert-Butanesulfinamide is a chiral amine reagent that enables the reliable asymmetric synthesis of a broad range of other chiral amine structures. nih.gov This highlights a proven strategy where a chiral amine building block facilitates the creation of new, valuable chiral molecules.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a major pillar of modern synthesis. Chiral primary and secondary amines are among the most important classes of organocatalysts, capable of activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions.

While the subject compound is achiral, its primary amine functionality is a key feature for organocatalysis. It could, in principle, catalyze reactions like aldol (B89426) or Michael additions. More significantly, it serves as a precursor for chiral organocatalysts. The synthesis of chiral derivatives, as discussed previously, would yield molecules with the potential to catalyze reactions with high enantioselectivity. Research has demonstrated the use of chiral tertiary amines, derived from simpler precursors, in asymmetric [4+2] cyclization reactions, achieving high yields and enantiomeric excess. nih.gov

Application as a Synthetic Intermediate for Novel Chemical Scaffolds

Beyond its role in catalysis, this compound is a valuable building block for constructing more complex molecules, particularly those containing heterocyclic ring systems. sigmaaldrich.com

Heterocyclic compounds are foundational to medicinal chemistry and materials science. thermofisher.comossila.com The 3-aminopyridine (B143674) moiety is a versatile synthon for creating fused heterocyclic systems. The adjacent amino and pyridine ring nitrogen atoms can participate in cyclization reactions with various reagents to form new five- or six-membered rings.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Reactant | Resulting Heterocyclic Scaffold | Reaction Type |

|---|---|---|

| α-Haloketones | Imidazo[1,2-a]pyridines | Condensation/Cyclization |

| 1,3-Dicarbonyl compounds | Pyrido[1,2-a]pyrimidines | Condensation/Cyclization |

| Phosgene or equivalents | Pyrido[3,2-d]pyrimidin-2-ones | Cyclization |

| Isothiocyanates | Pyrido[3,2-e] nih.govrsc.orgresearchgate.nettriazines | Addition/Cyclization |

The synthesis of these diverse scaffolds allows for the exploration of new chemical space. The embedded 4-(tert-butyl)phenyl group can provide a handle for tuning the physical and biological properties of the final molecules, such as their solubility, lipophilicity, and potential for intermolecular interactions like π-π stacking.

Precursor for Advanced Organic Materials (e.g., optoelectronic materials, polymers)

The pyridinamine scaffold is a fundamental component in the design of various functional organic materials, and the specific substitution pattern of this compound makes it a particularly promising precursor for materials with tailored electronic and photophysical properties. The electron-donating amine group and the electron-withdrawing pyridine ring create an intrinsic donor-acceptor (D-A) character, which is a cornerstone for designing molecules used in organic electronics. nih.gov

The incorporation of bulky tert-butyl groups is a well-established strategy in the design of high-performance organic electronic materials. rsc.org These groups enhance the solubility of the resulting molecules and materials in common organic solvents, which is crucial for solution-based processing techniques used in the fabrication of devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.comrsc.org Furthermore, the steric hindrance provided by the tert-butyl group can effectively suppress intermolecular π-π stacking and aggregation-caused quenching (ACQ) of excitons in the solid state. rsc.org This leads to materials with higher photoluminescent quantum yields in thin films, a critical factor for efficient light-emitting devices.

Research on related compounds has demonstrated the utility of these structural motifs. For instance, tert-butyl substituted tetrathiafulvalene (B1198394) (TTF) derivatives and pentacene (B32325) have shown stabilized and improved OFET properties. mdpi.com In the context of OLEDs, blue thermally activated delayed fluorescence (TADF) emitters incorporating tert-butyl groups have achieved record-high external quantum efficiencies of up to 25.8% in solution-processed non-doped devices. rsc.org The this compound molecule serves as a key synthetic intermediate for incorporating these advantageous features into larger conjugated systems, polymers, and D-A type fluorophores.

| Structural Moiety | Function/Property | Application Area |

|---|---|---|

| Pyridinamine Core | Provides donor-acceptor characteristics; serves as a rigid, conjugated backbone. | OLEDs, OFETs, Fluorescent Probes |

| tert-Butyl Group | Increases solubility; provides steric hindrance to reduce aggregation and self-quenching. mdpi.comrsc.org | Solution-processable OLEDs and OFETs |

| Phenyl Linker | Extends π-conjugation; allows for torsional rotation to fine-tune electronic properties. | Tuning of emission wavelengths and energy levels |

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions—such as hydrogen bonding, metal coordination, and π-π stacking—to construct well-ordered, functional architectures from molecular components. researchgate.net this compound is an excellent candidate for use in this field due to its distinct functional groups that can direct self-assembly processes.

The pyridinamine moiety contains two key sites for non-covalent interactions:

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it a potent Lewis base, capable of coordinating to metal centers. This property allows the molecule to act as a monodentate or bidentate ligand (or "linker") in the construction of metal-organic frameworks (MOFs) and other coordination polymers. rsc.orgresearchgate.net MOFs built from amino-functionalized linkers can exhibit enhanced properties, such as improved gas adsorption, due to the presence of additional interaction sites within the pores. acs.orgacs.org

Amine Group: The -NH₂ group is a strong hydrogen bond donor. This enables the formation of robust and directional hydrogen-bonded networks, which are fundamental to crystal engineering and the formation of supramolecular gels. researchgate.net Studies on related aminopyridine derivatives have shown their ability to form cocrystals and molecular salts with carboxylic acids through predictable hydrogen bonding patterns. researchgate.netmdpi.com

Development of Sensing and Detection Materials

The pyridinamine scaffold is a privileged structure for the development of fluorescent chemosensors. nih.govresearchgate.net These sensors operate by binding to a specific analyte (such as a metal ion), which induces a measurable change in their photophysical properties, like fluorescence quenching ("turn-off") or enhancement ("turn-on"). researchgate.netresearchgate.net The sensing mechanism in pyridinamine-based molecules typically relies on the coordination of the analyte to the nitrogen atoms of the pyridine ring and/or the amino group. mdpi.comresearchgate.net

Derivatives of this compound are promising candidates for chemosensors for several reasons:

Binding Site: The vicinal arrangement of the pyridine nitrogen and the amino group can create an effective chelation site for metal ions.

Fluorescence: The inherent donor-acceptor nature of the molecule can give rise to intramolecular charge transfer (ICT) fluorescence, which is often highly sensitive to the local chemical environment. Binding of a cation to the pyridinamine moiety can perturb this ICT process, leading to a distinct optical response.